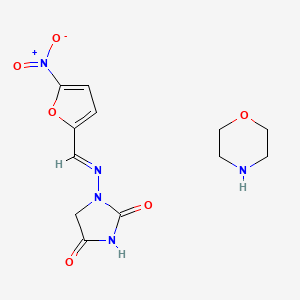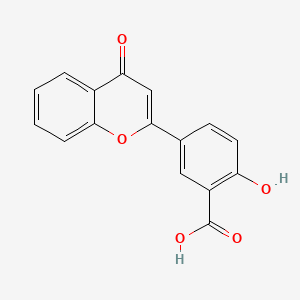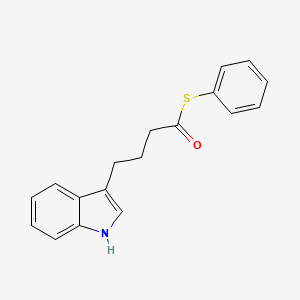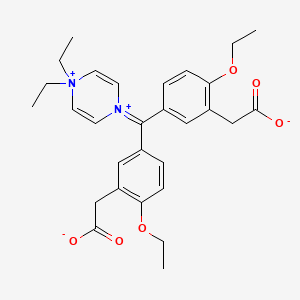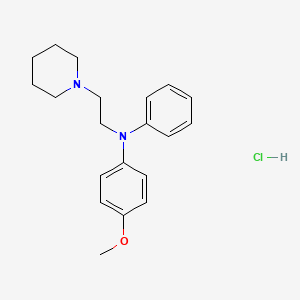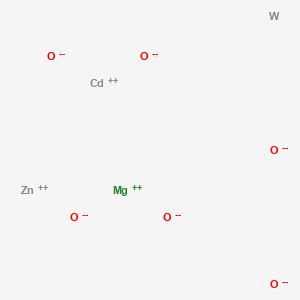
Cadmium oxide (CdO), solid soln. with magnesium oxide, tungsten oxide (WO3) and zinc oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide is a complex compound that combines the properties of its constituent oxides. This compound is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. The combination of cadmium oxide, magnesium oxide, tungsten oxide, and zinc oxide results in a material with enhanced stability, conductivity, and catalytic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide typically involves the co-precipitation method. In this process, aqueous solutions of cadmium nitrate, magnesium nitrate, tungsten oxide, and zinc nitrate are mixed together. The pH of the solution is adjusted using a base such as ammonium hydroxide to precipitate the metal hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form the desired solid solution .
Industrial Production Methods
Industrial production of this compound may involve similar co-precipitation techniques on a larger scale. Additionally, solid-state reactions, where the metal oxides are mixed and heated at high temperatures, can also be used to produce the compound. These methods ensure the uniform distribution of the constituent oxides within the solid solution .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the oxides to their respective metals.
Substitution: The compound can undergo substitution reactions where one metal ion is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Aqueous solutions of metal salts under controlled pH conditions.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Metallic cadmium, magnesium, tungsten, and zinc.
Substitution: New solid solutions with different metal compositions.
Aplicaciones Científicas De Investigación
Cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique catalytic properties.
Biology: Investigated for its potential use in biosensors and bioimaging.
Medicine: Studied for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of transparent conductive films, semiconductors, and photovoltaic cells
Mecanismo De Acción
The mechanism of action of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide involves its interaction with molecular targets and pathways. The compound’s catalytic properties are attributed to the presence of multiple metal oxides, which provide active sites for chemical reactions. The solid solution structure enhances the stability and reactivity of the compound, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Cadmium oxide (CdO)
- Magnesium oxide (MgO)
- Tungsten oxide (WO3)
- Zinc oxide (ZnO)
Uniqueness
The uniqueness of cadmium oxide (CdO), solid solution with magnesium oxide, tungsten oxide (WO3), and zinc oxide lies in its combined properties. While each constituent oxide has its own set of properties, the solid solution exhibits enhanced stability, conductivity, and catalytic activity. This makes it more versatile and effective in applications compared to the individual oxides .
Propiedades
Número CAS |
102110-30-5 |
|---|---|
Fórmula molecular |
CdMgO6WZn-6 |
Peso molecular |
481.9 g/mol |
Nombre IUPAC |
magnesium;zinc;cadmium(2+);oxygen(2-);tungsten |
InChI |
InChI=1S/Cd.Mg.6O.W.Zn/q2*+2;6*-2;;+2 |
Clave InChI |
ICLCGHBJWAZIGF-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Zn+2].[Cd+2].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


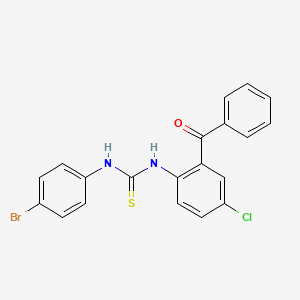
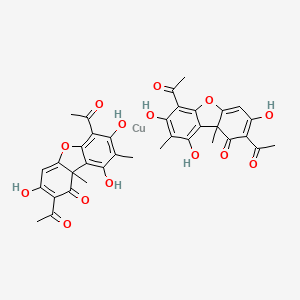
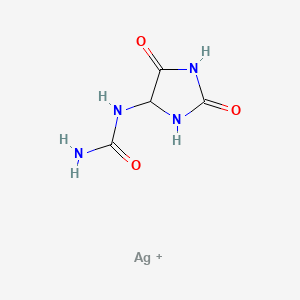
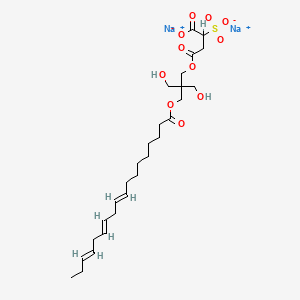


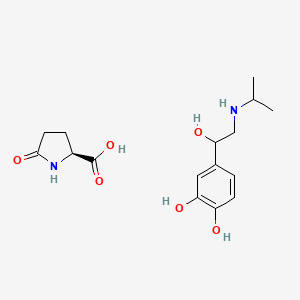
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)

